molecular formula C18H18N4O4S3 B2913445 N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1396635-62-3

N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2913445
CAS No.: 1396635-62-3
M. Wt: 450.55
InChI Key: PTXVZXLKCICVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene carboxamide moiety, which is notable for its significant roles in various chemical, biological, and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. These steps may include:

  • Formation of the Thiophene Carboxamide Core: : This core can be synthesized by reacting 2-thiophenecarboxylic acid with suitable amines under dehydrating conditions.

  • Incorporation of the Thiazole Ring: : The thiazole ring can be integrated through a cyclization reaction involving a thiourea derivative and alpha-haloketone or alpha-haloesters.

  • Attachment of the Methylsulfonamido Phenyl Group: : This involves an amide coupling reaction between a methylsulfonamido phenyl derivative and the previously synthesized thiazole-thiophene intermediate.

Reaction conditions generally include the use of catalysts (e.g., palladium or copper), solvents (e.g., DMF, DMSO), and temperature control.

Industrial Production Methods

In industrial settings, the production methods are scaled up with optimizations for yield and purity. This includes:

  • Continuous Flow Reactors: : Enhancing reaction rates and product consistency.

  • Process Analytical Technology (PAT): : Monitoring reaction parameters in real-time for quality control.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, forming sulfoxide or sulfone derivatives.

  • Reduction: : The carbonyl and nitro functional groups are reducible to alcohols or amines using reducing agents like lithium aluminum hydride (LAH) or hydrogenation catalysts.

  • Substitution Reactions: : Electrophilic substitution reactions can occur at the aromatic rings, with common reagents like halogens, sulfonyl chlorides, and nitro compounds.

Common Reagents and Conditions

  • Oxidation: : Manganese dioxide (MnO2) or potassium permanganate (KMnO4).

  • Reduction: : Sodium borohydride (NaBH4) or palladium on carbon (Pd/C).

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide, NBS), sulfonyl chlorides for sulfonation.

Major Products Formed

  • Oxidized Derivatives: : Sulfoxides, sulfones.

  • Reduced Products: : Alcohols, amines.

  • Substituted Products: : Halogenated derivatives, sulfonated compounds.

Scientific Research Applications

N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide finds applications in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Utilized in the study of enzyme inhibition and protein interactions.

  • Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Employed in the development of specialty polymers and materials with unique electronic properties.

Comparison with Similar Compounds

N-(4-(3-((3-(methylsulfonamido)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide stands out for its unique structural features and functional versatility. Similar compounds include:

  • Thiazole Derivatives: : Compounds with similar thiazole rings but different substituents.

  • Thiophene Carboxamides: : Molecules with variations in the carboxamide and phenyl groups.

These comparisons highlight the specific applications and unique properties of each compound, making this compound a compound of significant interest.

Conclusion

This compound is a complex and versatile compound with a wide range of applications in various fields. Its unique structure allows for diverse chemical reactions and significant potential in scientific research.

Would you like to delve into a specific section further?

Properties

IUPAC Name

N-[4-[3-[3-(methanesulfonamido)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-29(25,26)22-13-5-2-4-12(10-13)19-16(23)8-7-14-11-28-18(20-14)21-17(24)15-6-3-9-27-15/h2-6,9-11,22H,7-8H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXVZXLKCICVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.